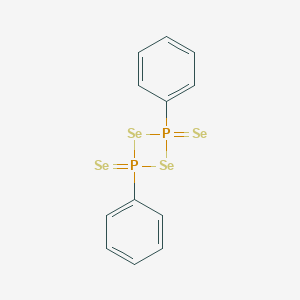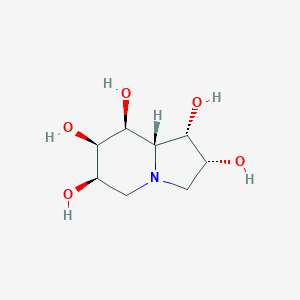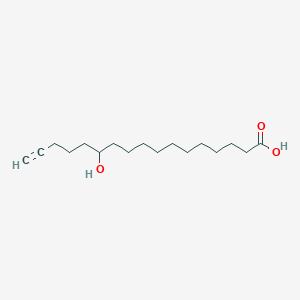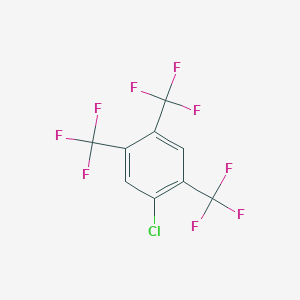
1-Chloro-2,4,5-tris-trifluoromethyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of bromobenzene derivatives with various agents. For instance, derivatives of benzene have been synthesized through reactions involving trimethylstannyl sodium, leading to polystannylated benzene derivatives which were then converted to chloromercurio benzenes, showcasing methods that might be adaptable for synthesizing 1-Chloro-2,4,5-tris-trifluoromethyl-benzene (Rot et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-Chloro-2,4,5-tris-trifluoromethyl-benzene has been explored through various techniques. For example, 1,3,5-tris(trifluoromethyl)benzene's molecular structure was investigated using gas-phase electron diffraction and quantum chemical calculations, revealing detailed insights into the arrangement of trifluoromethyl groups around the benzene ring (Kolesnikova et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving related compounds demonstrate the reactivity and potential applications of 1-Chloro-2,4,5-tris-trifluoromethyl-benzene. For instance, the synthesis of benzothiazines from related benzenethiol compounds involves hydrolytic cleavage and cyclization reactions, highlighting the chemical versatility of such compounds (Thomas, Gupta, & Gupta, 2003).
Physical Properties Analysis
The physical properties of compounds similar to 1-Chloro-2,4,5-tris-trifluoromethyl-benzene, such as their crystalline structures and electron diffraction studies, offer insights into their stability, packing, and intermolecular interactions, which are critical for understanding their behavior in various conditions and potential applications (Schultz et al., 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other compounds, can be inferred from studies on similar compounds. For example, the electrochemistry and chemiluminescence of benzene-centered starburst oligofluorenes provide valuable data on the electronic properties and reactivity of aromatic compounds with multiple substituents, which can be related to the study of 1-Chloro-2,4,5-tris-trifluoromethyl-benzene (Qi et al., 2016).
科学的研究の応用
Selective Lithiation and Substitution Reactions
1-Chloro-2,4,5-tris-trifluoromethyl-benzene has been explored for its reactivity in selective lithiation and subsequent electrophilic substitution reactions. Schlosser et al. (1998) demonstrated that 1,2,4-Tris(trifluoromethyl)benzene undergoes quantitative hydrogen/metal exchange with lithium 2,2,6,6-tetramethylpiperidide, enabling the preparation of 5-substituted derivatives through a series of controlled reactions. This process highlights the compound's utility in synthetic chemistry for generating functionalized aromatic compounds with high regioselectivity (Schlosser, Porwisiak, & Mongin, 1998).
Deprotonation and Metalation
The compound also exhibits interesting behavior in deprotonation and metalation reactions, as shown by Mongin et al. (1996). They reported that chloro(trifluoromethyl)benzenes, including 1-chloro-2,4,5-tris-trifluoromethyl-benzene, undergo deprotonation adjacent to the halogen substituent under specific conditions, leading to the formation of various regioselective metalated products. This finding is significant for constructing compounds with precise structural features through metalation (Mongin, Desponds, & Schlosser, 1996).
Spectroscopic and Structural Characterization
Furthermore, the structural and spectroscopic characteristics of derivatives of 1,3,5-Tris(trifluoromethyl)benzene have been extensively studied. Stalke and Whitmire (1990) characterized 2,4,6-tris(trifluoromethyl)phenyllithium, a derivative, revealing its dimeric nature stabilized by lithium-fluorine contacts. This research contributes to the understanding of the molecular structure and bonding in trifluoromethylated aromatic lithium compounds, which can influence their reactivity and applications in synthesis (Stalke & Whitmire, 1990).
Synthesis of Heterocyclic Compounds
The versatility of 1-chloro-2,4,5-tris-trifluoromethyl-benzene extends to the synthesis of heterocyclic compounds. Vargas-Oviedo et al. (2017) described a three-step synthesis sequence starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene, leading to the efficient production of a 1,2-dialkyl-5-trifluoromethylbenzimidazoles library. This methodology showcases the compound's role in generating benzimidazoles with potential applications, highlighting its importance in the development of new materials and pharmaceuticals (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
Polymer Synthesis
Lastly, 1-Chloro-2,4,5-tris-trifluoromethyl-benzene serves as a precursor in the synthesis of novel materials, such as fluorine-containing polyetherimide. Yu Xin-hai (2010) explored the synthesis of this compound, demonstrating its potential for creating high-performance polymers with unique properties, thus underlining the chemical's relevance in materials science and engineering (Yu Xin-hai, 2010).
Safety And Hazards
The safety and hazards of 1-Chloro-2,4,5-tris-trifluoromethyl-benzene are not explicitly mentioned in the search results. However, it’s always important to handle chemical substances with care and to follow safety guidelines.
将来の方向性
The future directions of 1-Chloro-2,4,5-tris-trifluoromethyl-benzene are not explicitly mentioned in the search results. However, the trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds1, suggesting potential future applications in these areas.
特性
IUPAC Name |
1-chloro-2,4,5-tris(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF9/c10-6-2-4(8(14,15)16)3(7(11,12)13)1-5(6)9(17,18)19/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTHVWLEGWINPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623063 |
Source


|
| Record name | 1-Chloro-2,4,5-tris(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,4,5-tris-trifluoromethyl-benzene | |
CAS RN |
120326-71-8 |
Source


|
| Record name | 1-Chloro-2,4,5-tris(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


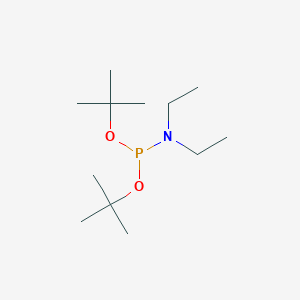
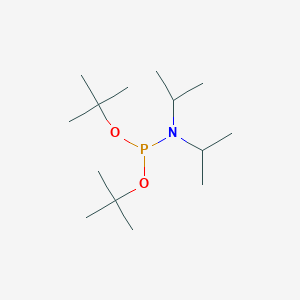
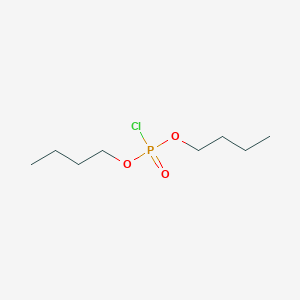
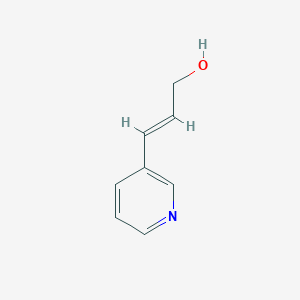
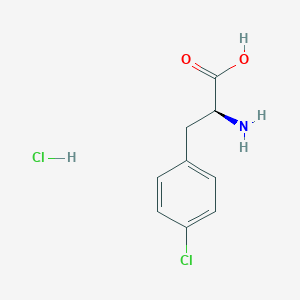
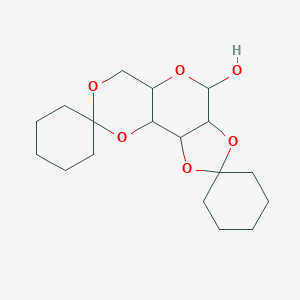
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
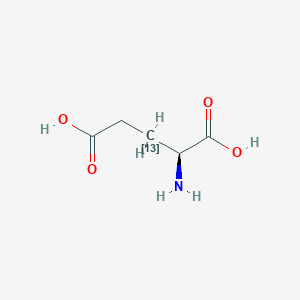
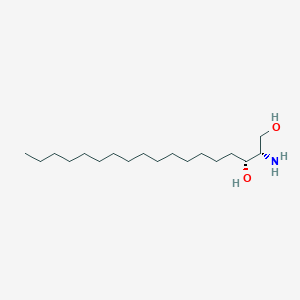
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)
